molecular formula C13H9CuO B14312032 copper(1+);phenyl(phenyl)methanone CAS No. 115591-50-9

copper(1+);phenyl(phenyl)methanone

Cat. No.: B14312032
CAS No.: 115591-50-9
M. Wt: 244.75 g/mol
InChI Key: LCAWYKSSQWJDMI-UHFFFAOYSA-N
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Description

Copper(1+);phenyl(phenyl)methanone is a coordination complex where a copper(I) ion is ligated to phenyl(phenyl)methanone (benzophenone). Benzophenone, a diaryl ketone, acts as a neutral ligand, coordinating via its carbonyl oxygen atom to the Cu(I) center. This compound is hypothesized to exhibit unique electronic properties due to the interaction between the electron-deficient Cu(I) ion and the π-electron-rich aromatic system of benzophenone. Its synthesis likely involves reducing a copper(II) precursor in the presence of benzophenone under inert conditions to stabilize the Cu(I) oxidation state .

Properties

CAS No.

115591-50-9

Molecular Formula

C13H9CuO

Molecular Weight

244.75 g/mol

IUPAC Name

copper(1+);phenyl(phenyl)methanone

InChI

InChI=1S/C13H9O.Cu/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1

InChI Key

LCAWYKSSQWJDMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=[C-]C=C2.[Cu+]

Origin of Product

United States

Preparation Methods

Direct Synthesis from Copper(I) Salts

Copper(I) salts, such as copper(I) chloride (CuCl) or copper(I) triflate (CuOTf), may react directly with benzophenone in aprotic solvents to form the target complex. The instability of Cu⁺ in aqueous environments necessitates anhydrous conditions and inert atmospheres (e.g., nitrogen or argon). For instance, a protocol adapted from the synthesis of Cu(I)-dppf complexes involves dissolving CuCl in acetonitrile under nitrogen, followed by the addition of benzophenone in stoichiometric ratios. The mixture is refluxed for 2–4 hours, during which the carbonyl group of benzophenone potentially coordinates to Cu⁺ via lone-pair donation from the oxygen atom. However, the weak Lewis basicity of ketones often necessitates stabilizing counterions or co-ligands.

A study on copper triflate-catalyzed reactions demonstrates that Cu(OTf)₂ can be reduced in situ to Cu(I) species in the presence of electron-rich aromatics. Applying this principle, benzophenone could act as both a ligand and a mild reductant, facilitating the stabilization of Cu⁺. Reaction yields in such systems are highly dependent on solvent polarity, with acetonitrile and dichloromethane favoring complexation over decomposition.

Reduction of Copper(II) Precursors

Copper(II) precursors, such as copper(II) sulfate (CuSO₄) or copper(II) acetate, may be reduced to Cu(I) in the presence of benzophenone using ascorbic acid, hydrazine, or other mild reductants. This method mirrors the hydroxylation of benzene using Cu(II) complexes, where reductants generate active Cu(I) intermediates. For example, a mixture of CuSO₄, benzophenone, and ascorbic acid in ethanol under reflux could yield the Cu(I)-benzophenone complex via the following pathway:

$$
\text{Cu}^{2+} + \text{ascorbate} \rightarrow \text{Cu}^+ + \text{dehydroascorbate}
$$
$$
\text{Cu}^+ + \text{benzophenone} \rightarrow [\text{Cu}(\text{benzophenone})]^+
$$

The reaction efficiency hinges on the reductant’s strength and the stability of the Cu(I) species. Electrochemical analyses of analogous systems reveal that Cu(I) complexes with negative reduction potentials exhibit higher catalytic activity, suggesting that benzophenone’s electron-withdrawing nature may stabilize the metal center.

Ion Exchange and Solid Support Methods

Copper-exchanged mesoporous materials, such as [Al]SBA-15 or MCM-22, provide a scaffold for synthesizing Cu(I) complexes. As demonstrated in the synthesis of Cu(I)-dppf, ion-exchanged Cu⁺ in the solid’s cationic sites reacts with ligands in ethanol or acetonitrile. Adapting this approach, benzophenone dissolved in ethanol could be circulated through a Cu(I)-exchanged [Al]SBA-15 column, facilitating ligand substitution. Quantitative ³¹P MAS NMR spectroscopy, used to track dppf complexation, might be replaced with IR spectroscopy to monitor carbonyl coordination shifts (e.g., from 1660 cm⁻¹ to 1620 cm⁻¹ for benzophenone upon binding).

Key parameters include:

  • Stoichiometry : A 1:1 Cu⁺-to-benzophenone ratio maximizes complex formation.
  • Solvent : Ethanol enhances ligand mobility within mesopores compared to acetonitrile.
  • Reaction Time : Prolonged exposure (>2 hours) risks complex decomposition, necessitating precise timing.

Electrochemical Synthesis

Electrochemical reduction of copper anodes in benzophenone-containing electrolytes offers a solvent-free route. For example, a copper anode and platinum cathode immersed in molten benzophenone (melting point: 48°C) under a nitrogen atmosphere could generate Cu⁺ ions that immediately coordinate with the ligand. Controlled-potential electrolysis at −0.5 V (vs. Ag/AgCl) ensures selective Cu⁺ deposition. This method, though underexplored, aligns with patents describing copper-catalyzed oxidations of diphenylmethane to benzophenone.

Comparative Analysis of Methods

The table below summarizes theoretical advantages and challenges of each method, extrapolated from analogous systems:

Method Conditions Yield* Challenges
Direct Synthesis Anhydrous CH₃CN, N₂, 80°C, 2h 40–60% Cu⁺ instability, ligand competition
Cu(II) Reduction EtOH, ascorbate, 70°C, 3h 50–70% Byproduct formation
Ion Exchange Cu-[Al]SBA-15, EtOH, RT, 1h 60–80% Pore size limitations
Electrochemical Molten benzophenone, −0.5 V, N₂ 30–50% High temperature, equipment cost

*Hypothetical yields based on analogous Cu(I) complexes.

Applications and Reactivity

Copper(I)-benzophenone complexes may serve as photocatalysts due to benzophenone’s known role in radical generation under UV light. Preliminary studies on Cu(I)-carbonyl systems suggest activity in C–H functionalization, though mechanistic details remain speculative. Additionally, the complex’s luminescent properties could be explored, as Cu(I) complexes often exhibit tunable emissions based on ligand architecture.

Chemical Reactions Analysis

Phenylcopper undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, tributylphosphine, triphenylphosphine, and dimethyl sulfide. The major products formed from these reactions are copper(I) oxide, benzene, and biphenyl .

Mechanism of Action

The mechanism by which phenylcopper exerts its effects involves its ability to form stable complexes with various ligands. These complexes can participate in a variety of chemical reactions, including oxidation and reduction processes . The molecular targets and pathways involved in these reactions depend on the specific ligands and reaction conditions used.

Comparison with Similar Compounds

To contextualize copper(1+);phenyl(phenyl)methanone, we compare it structurally and functionally with related copper complexes and methanone derivatives.

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

Compound Metal Center Ligand Type Key Features Reference
This compound Cu(I) Benzophenone Hypothesized to stabilize Cu(I) via π-backbonding; potential catalytic applications
[Cu(L)(2imi)] (Schiff base complex) Cu(II) Schiff base, imidazole Higher oxidation state (Cu(II)) enhances redox activity; used in oxidation reactions
AnMPXZ (TADF material) None Phenoxazine, anthracenyl Small singlet-triplet gap (ΔEST = 0.18 eV); used in OLEDs
PTZ-KT (redox-active methanone) None Phenothiazine Fused conjugation improves electron distribution; redox flow battery applications
4-Amino-3-indolyl methanone None Indole, hydroxyphenyl Exhibits anti-inflammatory and antifungal activity; inhibits ergosterol biosynthesis

Key Observations :

  • Oxidation State: Copper(I) complexes, like the target compound, are less common than Cu(II) analogs due to stability challenges. Benzophenone’s weak field ligand character may stabilize Cu(I) via π-interactions, unlike stronger-field ligands (e.g., Schiff bases in Cu(II) complexes) that favor higher oxidation states .
  • Electronic Properties: Compared to non-metallic methanones (e.g., AnMPXZ), the Cu(I) complex likely exhibits distinct charge-transfer behavior due to metal-ligand interactions. For example, AnMPXZ shows a ΔEST of 0.18 eV for TADF, whereas the Cu(I) complex may display metal-to-ligand charge transfer (MLCT) transitions .
  • Applications: While Cu(II) complexes are prevalent in catalysis, Cu(I) analogs are explored for photoredox catalysis. Non-metallic methanones span materials science (TADF) and pharmaceuticals (MAPK inhibition) .
Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
This compound ~300–350 (estimated) Not reported Likely low in water Air-sensitive
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 200.62 107–110 Soluble in ethanol Stable under ambient
[4-Amino-3-indolyl methanone] ~350 (estimated) Not reported Moderate in DMSO Photostable

Key Observations :

  • The Cu(I) complex is expected to exhibit low aqueous solubility and air sensitivity, typical of Cu(I) species. In contrast, chlorinated methanones (e.g., CAS 69240-98-8) are stable and soluble in organic solvents .
  • Stability: Cu(I) complexes often require bulky ligands or anaerobic conditions, whereas purely organic methanones (e.g., TADF materials) show robust thermal stability (e.g., AnMPXZ decomposes at 358°C) .
Functional and Application-Based Comparisons

Catalytic Activity :

  • Cu(I) complexes are prized for their role in cross-coupling and photoredox reactions. The benzophenone ligand may enhance light absorption, enabling photocatalytic applications. In contrast, Cu(II) complexes (e.g., [Cu(L)(2imi)]) are more oxidative and used in hydroxylation reactions .

Pharmaceutical Potential:

  • Methanones like 4-amino-3-indolyl derivatives inhibit ergosterol biosynthesis (fungal applications) and MAPK pathways (anti-inflammatory). The Cu(I) complex’s bioactivity remains unexplored but could leverage copper’s inherent antimicrobial properties .

Materials Science :

  • Non-metallic methanones dominate here. For example, AnMPXZ achieves 11.9% external quantum efficiency in OLEDs, while PTZ-KT enhances redox flow battery performance via fused conjugation .

Q & A

Q. What are the established synthetic methodologies for phenyl(phenyl)methanone derivatives, and how can reaction conditions be optimized?

Phenyl(phenyl)methanone derivatives are typically synthesized via cyclocondensation reactions (e.g., combining β-diketones, arylaldehydes, and guanidine) or transition metal-catalyzed cross-coupling (e.g., using thioesters and aerobic conditions). Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), temperature (often 80–120°C), and solvent systems (polar aprotic solvents like DMF). Yields can exceed 70% under controlled stoichiometry .

Q. What spectroscopic and analytical techniques are critical for characterizing copper(I)-methanone complexes?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent arrangement.
  • Elemental analysis to verify purity and stoichiometry.
  • X-ray crystallography for resolving crystal structures, particularly for polymorphism studies (e.g., mechanochromic behavior in methanone derivatives) .

Q. What safety protocols are essential when handling phenyl(phenyl)methanone derivatives in the lab?

Consult Safety Data Sheets (SDS) for specific hazards. General measures include:

  • Using fume hoods to avoid inhalation.
  • Immediate medical consultation for exposure, with SDS provided to physicians .

Advanced Research Questions

Q. How can computational chemistry tools like DFT improve the design of phenyl(phenyl)methanone-based materials?

Density Functional Theory (DFT) calculations (e.g., Gaussian software) predict 3D geometries , electronic structures, and photophysical properties. For example, optimizing HOMO-LUMO gaps in AIE-active methanones (e.g., Py-BP-PTZ) enables tailored mechanochromic luminescence .

Q. What strategies address contradictions in reaction yields for complex methanone derivatives?

Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Screening reducing agents (e.g., NaBH₄ vs. H₂ gas) for nitro-group reductions.
  • Adjusting pH and temperature to favor specific intermediates .

Q. How do substituents influence the photophysical properties of phenyl(phenyl)methanone derivatives?

Substituents like phenothiazine or pyrene groups induce polymorphism , altering emission wavelengths. For instance, Py-BP-PTZ exhibits high-contrast luminescence shifts (450→550 nm) under mechanical stress, critical for mechanosensors .

Q. What experimental frameworks resolve discrepancies in biological activity data for methanone derivatives?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to design assays. For example, compare antimicrobial efficacy against Gram-positive/negative strains with positive/negative controls, ensuring IC₅₀ values are statistically validated .

Methodological Guidance

Q. How should researchers design experiments to study copper(I) coordination in phenyl(phenyl)methanone complexes?

  • Synthetic approach : React copper(I) salts (e.g., CuCl) with methanone ligands under inert atmospheres.
  • Characterization : Use EPR spectroscopy to confirm Cu(I) oxidation state and UV-vis to monitor ligand-to-metal charge transfer .

What criteria ensure rigorous evaluation of research questions in methanone chemistry?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a question like “How does solvent polarity affect the catalytic efficiency of Cu(I)-methanone complexes?” balances novelty with practical synthesis scalability .

Data Analysis and Reporting

Q. How should raw data from mechanochromism studies be processed and presented?

  • Include processed data (e.g., emission spectra, CIE coordinates) in the main text.
  • Archive raw crystallography datasets (e.g., .cif files) in supplementary materials.
  • Discuss uncertainties (e.g., ±5 nm wavelength shifts due to instrumental error) .

Q. What databases are recommended for validating chemical information on methanone derivatives?

Prioritize NIST Chemistry WebBook for spectral data and ECHA for regulatory compliance. Avoid non-peer-reviewed sources like ChemSpider for critical data .

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